molecular formula C19H18ClN3O B2958722 2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 956713-25-0

2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2958722
CAS No.: 956713-25-0
M. Wt: 339.82
InChI Key: IMQURDZVJPQEQL-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide (molecular formula: C₁₉H₁₈ClN₃O; molecular weight: 339.82 g/mol) is a pyrazole-acetamide hybrid featuring a 3,5-dimethylphenyl substituent at the pyrazole C3 position and a phenyl group at the N1 position. The chloroacetamide moiety is linked to the pyrazole C5 nitrogen.

Properties

IUPAC Name

2-chloro-N-[5-(3,5-dimethylphenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-8-14(2)10-15(9-13)17-11-18(21-19(24)12-20)23(22-17)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQURDZVJPQEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O. The presence of the pyrazole ring and the chloro substituent are critical for its biological activity.

Inhibition of Cancer Cell Proliferation

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazoline derivative was shown to inhibit cell proliferation with a GI50 value of approximately 3.10 µM. The mechanism involves the induction of apoptosis through caspase activation, specifically caspase-3, which is crucial in the apoptotic pathway .

EGFR Inhibition

The compound has been evaluated for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established EGFR inhibitors like erlotinib. This suggests that this compound could serve as a potential lead compound for developing dual inhibitors targeting both EGFR and BRAFV600E pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Substituent Effects : The presence and position of substituents on the phenyl and pyrazole rings significantly affect potency. For example, methoxy groups enhance activity more than halogen substitutions .
  • Chlorine Substitution : The introduction of chlorine at specific positions has been correlated with increased antiproliferative activity compared to other halogens like bromine or fluorine .

Cell Viability Assays

In cell viability assays conducted on MCF-7 breast cancer cells, derivatives similar to this compound demonstrated significant cytotoxicity. Notably, compounds with chlorine substituents exhibited lower IC50 values than those with other halogens, indicating a strong correlation between chlorine presence and enhanced biological activity .

Caspase Activation Studies

Caspase activation studies showed that treatment with this compound leads to elevated levels of caspase-3 in treated cells compared to controls. For instance, treated MCF-7 cells exhibited caspase-3 levels significantly higher than untreated cells, suggesting that apoptosis is a primary mechanism through which this compound exerts its anticancer effects .

Data Summary Tables

Biological Activity IC50/ GI50 Values Target
Antiproliferative3.10 µMCancer Cells
EGFR Inhibition81 ± 5 nMEGFR
Caspase Activation543.50 ± 4 pg/mLCaspase-3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Melting Points and Solubility

Substituents on the pyrazole and aryl groups significantly influence melting points and solubility:

Compound Substituents (Pyrazole/Ar) Melting Point (°C) Yield (%) Reference
Target Compound 3,5-dimethylphenyl/phenyl Not reported
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide (3a) 4-cyano/phenyl 133–135 68
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamide (3b) 4-chlorophenyl/phenyl 171–172 68
5-Chloro-N-(4-cyano-1-(p-tolyl)-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide (3c) p-tolyl/phenyl 123–125 62
  • Key Observations :
    • Chlorinated aryl groups (e.g., 4-chlorophenyl in 3b) increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
    • Methyl-substituted aryl groups (e.g., p-tolyl in 3c) reduce melting points compared to chlorinated analogs, likely due to weaker van der Waals forces .
Spectroscopic Data
  • ¹H-NMR : The target compound’s pyrazole protons and aryl substituents would resonate similarly to analogs in (e.g., δ 7.41–8.12 for aromatic protons) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound (theoretical m/z: 340.3) aligns with analogs like 3a (m/z: 403.1) and 3c (m/z: 417.1), adjusted for differences in substituents .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : highlights that meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) create asymmetric units with distinct hydrogen-bonding networks. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide forms two molecules per asymmetric unit, enabling bifurcated N–H···O hydrogen bonds .
  • Graph Set Analysis : Pyrazole-acetamides typically exhibit R₂²(8) hydrogen-bonding motifs between the acetamide N–H and pyrazole C=O groups, as seen in related structures .

Functional Comparisons

  • The target compound’s chloro and aryl groups may confer similar properties.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 5-amino-substituted pyrazole intermediates are reacted with chloroacetyl chloride under reflux in triethylamine, followed by purification via recrystallization (petroleum ether) or column chromatography . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Recrystallization solvents (e.g., pet-ether) or chromatographic techniques (silica gel, ethyl acetate/hexane eluents) are critical for isolating high-purity products .

Advanced Question: How do crystallographic studies inform the molecular interactions and stability of this compound?

Methodological Answer:
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···O and C–H···O hydrogen bonds) that stabilize dimeric or chain-like structures. These interactions influence packing efficiency and may correlate with bioactivity. For example:

  • Dihedral Angles : Pyrazole and aryl rings often exhibit dihedral angles ~30°, affecting molecular conformation and target binding .
  • Hydrogen Bond Networks : Strong N–H···O bonds form chains along crystallographic axes, impacting solubility and solid-state reactivity .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups at 2.42–2.66 ppm) and confirm acetamide linkage .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks at 403–437 m/z) and detects halogen isotopes (Cl, Br) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch ~1636 cm1^{-1}, CN ~2230 cm1^{-1}) .

Advanced Question: How does the compound’s substitution pattern influence its biochemical activity?

Methodological Answer:
The 3,5-dimethylphenyl and chloroacetamide groups are critical for bioactivity:

  • Steric Effects : Methyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Electron-Withdrawing Chlorine : Increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks in enzyme inhibition (e.g., proteasome or kinase targets) .
  • Comparative Studies : Analogues with fewer methyl groups show reduced activity, highlighting the importance of substitution density .

Advanced Question: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., MIC for antibacterials, IC50_{50} for enzyme inhibition).
  • Structural Analogues : Test derivatives (e.g., fluorophenyl or cyano-substituted pyrazoles) to isolate substituent-specific effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Leishmania major enzymes, reconciling discrepancies between in vitro and in vivo results .

Basic Question: What solvent systems and reaction conditions optimize yield in derivative synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic reactivity in substitution reactions .
  • Temperature Control : Reactions at 0–5°C minimize side products (e.g., hydrolysis of chloroacetyl chloride) .
  • Catalysts : Triethylamine or EDCI/HOBt systems improve coupling efficiency in amide bond formation .

Advanced Question: How do hydrolysis and oxidation pathways affect the compound’s stability in biological environments?

Methodological Answer:

  • Hydrolysis : Under acidic/basic conditions, the acetamide group hydrolyzes to carboxylic acid, altering bioavailability. Stability studies (pH 2–9 buffers) quantify degradation rates .
  • Oxidation : Cytochrome P450 enzymes metabolize the pyrazole ring, forming N-oxide derivatives detectable via LC-MS/MS .
  • Mitigation Strategies : Prodrug formulations or methyl group substitutions (e.g., 1,3,5-trimethylpyrazole) enhance metabolic stability .

Advanced Question: How do intermolecular interactions in the solid state correlate with solubility and formulation challenges?

Methodological Answer:

  • Solubility Screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) that disrupt hydrogen-bonded dimers observed in X-ray structures .
  • Polymorphism Studies : Differential scanning calorimetry (DSC) identifies stable crystalline forms for tablet or suspension formulations .

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